3-Ethylmethcathinone hydrochloride
Overview
Description
3-Ethylmethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class of chemicals. It is structurally related to amphetamines and phenethylamines, and is known for its potential stimulant and entactogen effects. This compound has been studied primarily for forensic and toxicological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylmethcathinone hydrochloride typically involves the reaction of 3-ethylphenylacetone with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reductive amination techniques, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-Ethylmethcathinone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethylbenzoic acid.
Reduction: Formation of 3-ethylmethcathinol.
Substitution: Formation of various substituted amines and amides.
Scientific Research Applications
3-Ethylmethcathinone hydrochloride has been studied for various scientific research applications, including:
Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Limited studies on its potential therapeutic effects, primarily focusing on its stimulant properties.
Industry: Utilized in forensic science for the development of detection methods for synthetic cathinones.
Mechanism of Action
The mechanism of action of 3-Ethylmethcathinone hydrochloride involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound primarily targets the dopamine transporter, similar to other cathinones .
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone: Known for its stimulant and entactogen effects, commonly found in products marketed as bath salts.
3-Methylmethcathinone: Another synthetic cathinone with similar stimulant properties.
Methylenedioxypyrovalerone (MDPV): A potent stimulant with a high potential for abuse.
Uniqueness
3-Ethylmethcathinone hydrochloride is unique due to its specific ethyl substitution on the phenyl ring, which may influence its pharmacological profile and potency compared to other cathinones. Its structural similarity to both amphetamines and cathinones makes it a compound of interest in forensic and toxicological studies .
Properties
IUPAC Name |
1-(3-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPFBCCXDQICHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(C)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348015 | |
Record name | 3-Ethylmethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446466-60-8 | |
Record name | 3-Ethylmethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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